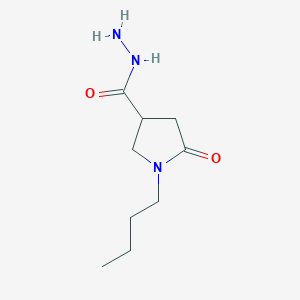

1-Butyl-5-oxopyrrolidine-3-carbohydrazide

説明

特性

IUPAC Name |

1-butyl-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-2-3-4-12-6-7(5-8(12)13)9(14)11-10/h7H,2-6,10H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJBHXGYBHHNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of this compound

A representative synthesis procedure is as follows:

N-Butylation of 5-oxopyrrolidine-3-carboxylic acid or ester

- The starting material, 5-oxopyrrolidine-3-carboxylic acid or its methyl/ethyl ester, is reacted with butyl bromide or butyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride in anhydrous solvent such as DMF or THF) to selectively alkylate the nitrogen atom, yielding N-butyl-5-oxopyrrolidine-3-carboxylic acid or ester.

-

- The N-butylated ester or acid is then treated with hydrazine hydrate (excess) under reflux conditions in a suitable solvent like ethanol or methanol. This reaction converts the ester/acid group into the corresponding carbohydrazide by nucleophilic substitution, producing this compound in moderate to good yields.

-

- The crude product is isolated by filtration or extraction, followed by recrystallization from solvents such as DMF/water or propan-2-ol to afford pure this compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Butylation | Butyl bromide, K2CO3, DMF, RT to reflux | 70–85 | Controlled alkylation at N atom |

| Carbohydrazide formation | Hydrazine hydrate, EtOH/MeOH, reflux | 65–80 | Conversion of ester/acid to hydrazide |

| Purification | Recrystallization from DMF/H2O or propan-2-ol | — | Yields pure crystalline product |

These conditions are consistent with protocols used for related 5-oxopyrrolidine-3-carbohydrazide derivatives in the literature.

Analytical Characterization

The synthesized this compound is characterized by:

Fourier Transform Infrared Spectroscopy (FT-IR):

- Strong absorption bands corresponding to NH stretching (~3200–3300 cm^-1), C=O stretching of the oxopyrrolidine ring (~1650 cm^-1), and NH bending modes confirm the hydrazide functionality.

-

- Molecular ion peaks consistent with the molecular weight of 199.25 g/mol (C9H17N3O2) confirm the molecular structure.

Research Findings and Applications

The hydrazide group in this compound serves as a versatile handle for further derivatization, especially in condensation reactions with aldehydes to form hydrazones, which have demonstrated potent biological activities including anticancer and antibacterial effects.

The presence of the butyl substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability of derivatives synthesized from this intermediate.

The compound's synthesis and subsequent transformations have been optimized for yield and purity, enabling its use in medicinal chemistry research for drug design.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Typical Yield | Key Observations |

|---|---|---|---|---|

| N-Butylation | Butyl bromide, base (K2CO3), DMF | Alkylation of pyrrolidine N | 70–85% | Selective N-alkylation |

| Ester/acid to carbohydrazide | Hydrazine hydrate, reflux in EtOH/MeOH | Conversion to hydrazide | 65–80% | Efficient nucleophilic substitution |

| Purification | Recrystallization (DMF/H2O, propan-2-ol) | Isolation of pure compound | — | Crystalline product obtained |

化学反応の分析

1-Butyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Key Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Provides a stable cyclic structure that can mimic natural substrates. |

| Butyl Group | Enhances lipophilicity, aiding in membrane permeability. |

| Hydrazide Functional Group | Facilitates interactions with various biological targets. |

Medicinal Chemistry

1-Butyl-5-oxopyrrolidine-3-carbohydrazide serves as a scaffold for developing new pharmaceuticals targeting various diseases. Its ability to inhibit specific enzymes makes it promising for therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies on human lung adenocarcinoma (A549) models demonstrated that exposure to this compound reduced cell viability significantly.

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| This compound | A549 | 66% | |

| Derivative 21 (5-nitrothienyl) | A549 | 70% | |

| Compound 15 (Carboxylic acid) | A549 | 75% |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Some derivatives showed minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

| Pathogen | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Derivative 21 | 2 | |

| Klebsiella pneumoniae | Compound 18 | 4 | |

| Candida albicans | Compound 20 | 0.9–1.9 |

Enzyme Inhibition

The compound demonstrates potential in inhibiting enzymes involved in cancer cell proliferation and microbial resistance. Notably, fully substituted derivatives have shown sub-micromolar activity against BACE-1, an enzyme linked to Alzheimer's disease.

Biological Interaction Examples

- Enzyme Inhibition : Demonstrated potential to inhibit enzymes associated with cancer proliferation.

- Receptor Interaction : May influence signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have focused on the synthesis and characterization of derivatives based on the oxopyrrolidine scaffold:

In Vitro Studies

A study characterized various derivatives for their anticancer and antimicrobial activities. Structural modifications significantly influenced biological efficacy, suggesting a structure–activity relationship (SAR) that could guide future drug development.

BACE-1 Inhibition

Recent findings indicate that fully substituted derivatives of 5-oxopyrrolidine can inhibit BACE-1 enzyme activity with sub-micromolar potency, highlighting their potential in treating Alzheimer's disease .

作用機序

The mechanism of action of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-butyl-5-oxopyrrolidine-3-carbohydrazide with four analogs, focusing on structural features, functional groups, and reactivity.

Key Comparative Insights:

Functional Group Influence: The carbohydrazide group in the target compound and ’s compound 3 facilitates condensation reactions (e.g., with aldehydes/ketones), forming hydrazones or heterocycles like pyrazoles . In contrast, the methyl ester in ’s compound is less nucleophilic but more hydrolytically stable.

Substituent Effects: Butyl vs. sec-Butyl: The linear butyl chain in the target compound may enhance solubility in nonpolar solvents compared to the branched sec-butyl group in ’s compound . Pyridine vs. Pyrrolidine: ’s pyridine derivative exhibits a planar, aromatic six-membered ring, contrasting with the non-aromatic, puckered pyrrolidine ring. This structural difference impacts electronic properties (e.g., basicity) and biological target selectivity .

Molecular Weight and Reactivity: Despite identical molecular weights (199.25 g/mol), the target compound and ’s methyl ester derivative differ in polarity due to their functional groups. ’s benzyloxy-substituted compound has a higher molecular weight (235.24 g/mol) due to the aromatic benzyl group, which may reduce metabolic stability in vivo .

生物活性

1-Butyl-5-oxopyrrolidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a butyl group and a hydrazide functional group. Its molecular formula is . The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can mimic natural substrates or inhibitors, allowing it to modulate critical biological pathways. Specific mechanisms include:

- Enzyme Inhibition : It shows potential in inhibiting enzymes involved in cancer cell proliferation and microbial resistance .

- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways associated with cell growth and apoptosis .

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. Studies utilizing human lung adenocarcinoma (A549) models have shown that these compounds can reduce cell viability effectively. For instance, certain derivatives demonstrated a reduction in A549 cell viability to as low as 66% when exposed to a concentration of 100 µM for 24 hours .

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| This compound | A549 | 66% | |

| Derivative 21 (5-nitrothienyl) | A549 | 70% | |

| Compound 15 (Carboxylic acid) | A549 | 75% |

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like vancomycin, indicating their potential utility in treating resistant infections .

| Pathogen | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Derivative 21 | 2 | |

| Klebsiella pneumoniae | Compound 18 | 4 | |

| Candida albicans | Compound 20 | 0.9–1.9 |

Case Studies

Several studies have focused on the synthesis and characterization of derivatives based on the oxopyrrolidine scaffold. For example:

- In Vitro Studies : A study characterized various derivatives for their anticancer and antimicrobial activities. The results demonstrated that structural modifications significantly influenced biological efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug development .

- BACE-1 Inhibition : Recent findings indicate that fully substituted derivatives of 5-oxopyrrolidine can inhibit BACE-1 enzyme activity with sub-micromolar potency, highlighting their potential in treating Alzheimer's disease .

Comparative Analysis

When compared to similar compounds such as sodium 1-butyl-5-oxopyrrolidine-3-carboxylate and other pyrrolidine derivatives, the unique combination of functional groups in this compound contributes to its distinct biological profile.

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate | Butyl group + carboxylate | Antimicrobial, anticancer potential |

| Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate | Morpholine ring addition | Anticancer activity; enzyme inhibition |

| This compound | Hydrazide functional group | Promising anticancer and antimicrobial properties |

Q & A

Q. What synthetic routes are commonly used for 1-Butyl-5-oxopyrrolidine-3-carbohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via acid hydrazide precursors, often through condensation reactions. Optimization involves adjusting solvent polarity, temperature, and catalysts. For example, diastereoselective methods using methyl esters of aryl/pyridyl substituents can improve stereochemical control. Statistical experimental design (e.g., response surface methodology) is recommended to minimize trial-and-error approaches and maximize yield .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming proton and carbon environments, while X-ray crystallography provides definitive stereochemical and crystallographic data. Elemental analysis and high-resolution mass spectrometry (HRMS) validate purity and molecular weight. These methods are standard in verifying intermediates and final products .

Q. How do substituent variations at the 1-position of the pyrrolidine ring influence bioactivity?

Substitutions (e.g., aryl, alkyl groups) modulate electronic and steric properties, affecting interactions with biological targets. For instance, 4-substituted phenyl derivatives exhibit enhanced antibacterial activity due to improved lipophilicity and target binding. Systematic SAR studies using controlled substituent libraries are advised to identify pharmacophores .

Q. What safety protocols are recommended during synthesis and handling?

Consult safety data sheets (SDS) for hazard information. Use fume hoods, personal protective equipment (PPE), and inert atmospheres for reactive intermediates. First-aid measures include immediate medical consultation for inhalation or skin contact, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with targeted bioactivity?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while molecular docking identifies potential binding modes with biological targets. Combining computational screening with high-throughput experimentation reduces development time by prioritizing promising candidates .

Q. What strategies resolve contradictions in reported antibacterial efficacy data for 5-oxopyrrolidine-3-carbohydrazide derivatives?

Conduct dose-response assays under standardized conditions (e.g., MIC/MBC testing) to account for variability in bacterial strains and assay protocols. Validate results with in vivo models and compare substituent effects across studies. Meta-analyses of published data can identify trends obscured by experimental noise .

Q. How is X-ray crystallography employed to confirm stereochemistry in synthesized derivatives?

Single-crystal X-ray diffraction resolves absolute configurations and intermolecular interactions. For example, the dihedral angles between pyrrolidine and substituent groups validate stereochemical assignments. Collaborative use of crystallography facilities ensures accurate structural elucidation .

Q. What role do reaction mechanisms play in optimizing diastereoselective synthesis?

Mechanistic studies (e.g., kinetic isotope effects, intermediate trapping) identify rate-determining steps and stereochemical bottlenecks. For instance, Michael addition-cyclization pathways in pyrrolidine formation can be tuned via Lewis acid catalysts to enhance diastereomeric excess .

Q. How can machine learning models predict biological activity for untested analogs?

Train models on datasets combining structural descriptors (e.g., topological indices, quantum mechanical parameters) and bioactivity data. Feature importance analysis highlights critical molecular attributes, enabling virtual screening of derivative libraries. Cross-validation ensures model robustness .

Q. What advanced separation technologies improve purification of complex reaction mixtures?

High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, while membrane filtration removes macromolecular impurities. Simulated moving bed (SMB) chromatography scales up separation for industrial-grade purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。